6-Methylquinoxaline
Overview
Description
6-Methylquinoxaline (6MQ) is a heterocyclic aromatic compound that belongs to the quinoxaline family. It is a colorless, odorless crystalline solid with a molecular weight of 141.17 g/mol and a melting point of 72-73 °C. 6MQ is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. Its unique properties make it an ideal research tool for a variety of studies.
Scientific Research Applications
Corrosion Inhibition
6-Methylquinoxaline has demonstrated significant potential as a corrosion inhibitor. Forsal et al. (2010) synthesized 6-methylquinoxalin-2(1H)-one and examined its effect on steel corrosion in an acidic medium. The results indicated that this compound exhibited good inhibiting properties, with efficiencies around 97% at a concentration of 10−2 M (Forsal et al., 2010).
Chromatographic Analysis
McLellan and Thornalley (1992) explored the use of 6,7-dimethoxy-2-methylquinoxaline in chromatographic analysis. This compound was developed for the assay of methylglyoxal in chemical and biological systems, indicating its utility in precise analytical methods (McLellan & Thornalley, 1992).
Antibacterial Properties
Taiwo, Obafemi, and Akinpelu (2021) synthesized 6-nitroquinoxaline derivatives and evaluated their antibacterial properties. The study concluded that these compounds showed promising antibacterial properties against various bacterial strains, suggesting their potential in formulating new antibacterial agents (Taiwo, Obafemi, & Akinpelu, 2021).
Antiviral Agents
Elzahabi (2017) investigated quinoxaline derivatives, including ethyl 6-methylquinoxalin-3-yl acetate, for their potential as antiviral agents. The compounds showed significant activity against various viral strains, demonstrating their potential in antiviral therapy (Elzahabi, 2017).
Gas Chromatography Applications
Ohmori et al. (1987) utilized 6,7-dichloro-2-methylquinoxaline in a gas chromatography method for determining methylglyoxal in biological samples. This showcases the compound's utility in sensitive and selective analytical procedures (Ohmori et al., 1987).
Synthesis of Pharmaceutical Intermediates
Tanaka et al. (2021) developed a catalytic system for synthesizing 2-methylquinoxaline derivatives from glycerol and diamines. These derivatives are crucial intermediates in pharmaceutical, natural product, and dye synthesis (Tanaka et al., 2021).
properties
IUPAC Name |
6-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRARURJYPOUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287490 | |
Record name | 6-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoxaline | |
CAS RN |
6344-72-5 | |
Record name | 6-Methylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6344-72-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.